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Compound of Interest

Compound Name:
N-cyano-N-methylpyridine-3-

carboxamide

CAS No.: 116009-24-6

Cat. No.: B569888

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Apixaban and its Synthetic
Intermediates
Apixaban, an oral anticoagulant that acts as a direct Factor Xa inhibitor, is a cornerstone in the

prevention and treatment of thromboembolic diseases. The intricate synthesis of this complex

molecule involves several key intermediates, the purity and structural integrity of which are

paramount to the quality and safety of the final active pharmaceutical ingredient (API). This

guide will focus on the comparative spectroscopic characterization of three critical

intermediates in a common synthetic route:

Intermediate 1 (I-1): 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-

one (CAS: 545445-44-1)

Intermediate 2 (I-2): Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-

1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 536759-91-8)
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Intermediate 3 (I-3): 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS:

1267610-26-3)

The robust characterization of these intermediates is not merely a quality control checkpoint but

a critical step in process development and optimization, ensuring batch-to-batch consistency

and minimizing impurity profiles.

Comparative Spectroscopic Analysis
The selection of an appropriate analytical technique is contingent on the specific information

required. While chromatographic methods like HPLC are invaluable for purity assessment,

spectroscopic methods provide the definitive structural elucidation necessary for unequivocal

identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Gold Standard for Structure Elucidation
NMR spectroscopy stands as the most powerful tool for the unambiguous determination of

molecular structure in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding

the chemical environment of each atom.

Expertise & Experience: The choice of solvent and internal standard is critical for acquiring

high-quality NMR data. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are

common choices for these intermediates, their selection depending on the solubility of the

analyte. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C

NMR due to its chemical inertness and single, sharp resonance.

Trustworthiness: A self-validating NMR protocol involves not only 1D spectra but also 2D

correlation experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear

Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities,

respectively. This multi-faceted approach leaves no ambiguity in the structural assignment.

Spectroscopic Data Comparison:
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Intermediate
¹H NMR (400 MHz, DMSO-
d₆) δ (ppm)

¹³C NMR (100 MHz, DMSO-
d₆) δ (ppm)

I-1

7.32 (d, J=8.8 Hz, 2H), 7.26 (d,

J=8.8 Hz, 2H), 5.71 (t, J=4.8

Hz, 1H), 3.72-3.69 (m, 2H),

3.65-3.63 (m, 4H), 3.60-3.57

(m, 2H), 2.79-2.77 (m, 4H),

2.44-2.41 (m, 2H), 2.40-2.39

(m, 2H), 1.88-1.82 (m, 4H)[1]

Data not readily available in

searched sources.

I-2
Data not readily available in

searched sources.

Data not readily available in

searched sources.

I-3
Data not readily available in

searched sources.

Data not readily available in

searched sources.

Experimental Protocol: NMR Analysis

Sample Preparation: Accurately weigh 5-10 mg of the intermediate and dissolve it in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v

TMS in a 5 mm NMR tube.

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Ensure

the instrument is properly shimmed to obtain optimal resolution and line shape.

¹H NMR Acquisition: Acquire a 1D proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio (typically 16-64 scans).

¹³C NMR Acquisition: Acquire a 1D carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans (typically 1024 or more) is required due to the lower

natural abundance of ¹³C.

2D NMR Acquisition (if required): Perform COSY, HSQC, and HMBC (Heteronuclear Multiple

Bond Correlation) experiments to confirm structural assignments.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H
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NMR spectrum to determine the relative number of protons.

Caption: Workflow for Mass Spectrometry analysis of Apixaban intermediates.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy: Functional Group and Chromophore
Analysis
While not as structurally definitive as NMR or MS, IR and UV-Vis spectroscopy are rapid, non-

destructive techniques that provide valuable information about the functional groups and

conjugated systems present in a molecule.

Expertise & Experience: In IR spectroscopy, the presence of characteristic absorption bands

can confirm the existence of key functional groups (e.g., C=O, N-H, C-N). For UV-Vis

spectroscopy, the wavelength of maximum absorbance (λmax) provides information about the

electronic transitions within the molecule, which is particularly useful for intermediates

containing chromophores like aromatic rings and conjugated systems.

Trustworthiness: The combination of IR and UV-Vis data can serve as a quick and reliable

identity check for known intermediates, especially when compared against a reference

standard.

Spectroscopic Data Comparison:

Intermediate Key IR Absorptions (cm⁻¹) UV-Vis λmax (nm)

I-1
Data not readily available in

searched sources.

Data not readily available in

searched sources.

I-2

Expected: ~1720 (ester C=O),

~1680 (amide C=O), ~1520 &

~1340 (NO₂)

Expected: Multiple absorptions

due to extended conjugation

and nitro group.

I-3
Expected: ~3400-3200 (N-H

stretch), ~1660 (amide C=O)

Expected: Shift in λmax

compared to I-2 due to the

conversion of the nitro to an

amino group.
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Experimental Protocol: IR and UV-Vis Analysis

IR Spectroscopy (ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid intermediate directly on the ATR crystal.

Apply pressure to ensure good contact.

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

Prepare a dilute solution of the intermediate in a suitable UV-transparent solvent (e.g.,

methanol or ethanol).

Record the UV-Vis spectrum over a range of 200-400 nm using a quartz cuvette.

Identify the wavelength(s) of maximum absorbance (λmax).

Alternative and Complementary Techniques
X-ray Crystallography
For crystalline intermediates, single-crystal X-ray diffraction provides the absolute, three-

dimensional molecular structure. While it is a powerful technique, it is dependent on the ability

to grow high-quality single crystals.

High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with a UV or MS detector, is the primary method for assessing

the purity of intermediates and quantifying impurities. While not a primary structural elucidation

tool in the same vein as NMR, it is essential for monitoring reaction progress and ensuring the

quality of the intermediate before proceeding to the next synthetic step.

Conclusion
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A multi-technique spectroscopic approach is essential for the comprehensive characterization

of Apixaban's key intermediates. NMR spectroscopy provides the definitive structural

framework, mass spectrometry confirms the molecular weight and offers fragmentation

insights, while IR and UV-Vis spectroscopy serve as rapid and valuable tools for functional

group and chromophore analysis. The judicious application of these techniques, guided by the

principles of scientific integrity and a deep understanding of their respective strengths and

limitations, is fundamental to the successful development and manufacturing of this critical

anticoagulant medication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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